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Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.
Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and
diabetes, making them prime targets for therapeutic intervention. The development of selective
kinase inhibitors is a major focus of drug discovery. However, a significant challenge is the
highly conserved ATP-binding site across the human kinome, which often leads to off-target
effects and polypharmacology of kinase inhibitors. Therefore, comprehensive profiling of the
cellular targets of a kinase inhibitor is essential for understanding its mechanism of action,
predicting potential side effects, and identifying novel therapeutic opportunities.

CTX-0294885 is a novel, broad-spectrum kinase inhibitor based on a bis-anilino pyrimidine
scaffold. It has been developed as a powerful chemical proteomics reagent for the affinity-
based enrichment and identification of kinases from complex biological samples.[1][2][3] When
immobilized on a solid support, CTX-0294885 can be used to capture a large portion of the
expressed kinome, facilitating the identification of novel drug targets and the elucidation of
kinase-driven signaling networks.

This application note provides a detailed overview of the use of CTX-0294885 for kinome
profiling, including its performance in capturing a broad range of kinases and detailed protocols
for its application in chemical proteomics workflows.

Key Features of CTX-0294885
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o Broad Kinase Coverage: CTX-0294885 has been demonstrated to capture a significant
portion of the human kinome. In studies using the human breast cancer cell line MDA-MB-
231, CTX-0294885 alone successfully enriched and identified 235 protein kinases.[1][4][5]

» Novel Target Identification: A key advantage of CTX-0294885 is its ability to capture kinases
that are not readily identified by other broad-spectrum kinase inhibitors. Notably, it is capable
of enriching all members of the AKT family of kinases.[1][4][5]

o Synergistic Kinome Enrichment: When used in combination with other established kinase
inhibitors (such as Purvalanol B, SU6668, and VI16832), CTX-0294885 significantly expands
the coverage of the captured kinome. A mixture of these four inhibitors has been shown to
identify up to 261 kinases from a single cell line, representing one of the largest kinome
coverages reported to date.[1][5]

» Facilitates Phosphoproteomic Analysis: The enrichment of kinases using CTX-0294885 can
be coupled with phosphopeptide enrichment strategies. This powerful combination allows for
the identification of phosphorylation sites on the captured kinases, providing insights into
their activation status and the signaling pathways they regulate. This combined approach
has led to the identification of 799 high-confidence phosphorylation sites on 183 kinases.[1]

[5]

Data Presentation

The following tables summarize the quantitative data from kinome profiling experiments using
CTX-0294885 in the MDA-MB-231 human breast cancer cell line.

Table 1: Kinase Enrichment using CTX-0294885

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b612119?utm_src=pdf-body
https://www.benchchem.com/product/b612119?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11062922/
https://www.semanticscholar.org/paper/Strategies-for-kinome-profiling-in-cancer-and-and-Piersma-Labots/6fa4cb86004053104a0bdd0648953f6979817b0d
https://cellmosaic.com/sepsphere-small-molecule-alcohol-immobilization-kit/
https://www.benchchem.com/product/b612119?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11062922/
https://www.semanticscholar.org/paper/Strategies-for-kinome-profiling-in-cancer-and-and-Piersma-Labots/6fa4cb86004053104a0bdd0648953f6979817b0d
https://cellmosaic.com/sepsphere-small-molecule-alcohol-immobilization-kit/
https://www.benchchem.com/product/b612119?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11062922/
https://cellmosaic.com/sepsphere-small-molecule-alcohol-immobilization-kit/
https://www.benchchem.com/product/b612119?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11062922/
https://cellmosaic.com/sepsphere-small-molecule-alcohol-immobilization-kit/
https://www.benchchem.com/product/b612119?utm_src=pdf-body
https://www.benchchem.com/product/b612119?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Number of Protein o
Inhibitor(s) _ » Key Findings Reference
Kinases ldentified

Includes all members
CTX-0294885 235 ] [5]
of the AKT family.

Standard broad-

Purvalanol B, Not specified _
o spectrum kinase [5]
SU6668, V116832 individually o
inhibitors.
CTX-0294885 + Largest reported
Purvalanol B, 261 kinome coverage from  [5]
SU6668, V116832 a single cell line.

Table 2: Phosphosite Identification on Enriched Kinases

Number of
_ Number of )
Enrichment ] ) High- o
Kinases with i Key Findings Reference
Method ] Confidence
Phosphosites ,
Phosphosites
Includes
previously
CTX-0294885 +
S unreported
other inhibitors & )
] 183 799 phosphosites on [1][5]
Phosphopeptide
) BMP2K, MELK,
enrichment
HIPK2, and
PRKDC.

Experimental Protocols

Here, we provide detailed protocols for the use of CTX-0294885 in kinome profiling
experiments. These protocols are based on the methodologies described in the
characterization of CTX-0294885 and general chemical proteomics workflows.

Protocol 1: Immobilization of CTX-0294885 to Sepharose
Beads
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This protocol describes the covalent coupling of CTX-0294885 to a solid support for use as an
affinity reagent.

Materials:

o CTX-0294885

o ECH Sepharose 4B (or similar amine-reactive resin)

e N,N'-Diisopropylcarbodiimide (DIC)

e N-Hydroxysuccinimide (NHS)

e Dimethylformamide (DMF)

» Ethanolamine

o Wash buffers (e.g., DMF, water, methanol)

Procedure:

e Wash ECH Sepharose 4B beads with DMF.

» Dissolve CTX-0294885, DIC, and NHS in DMF.

o Add the CTX-0294885 solution to the washed Sepharose beads.
 Incubate the mixture with gentle rotation for 24 hours at room temperature.

e Wash the beads extensively with DMF, water, and methanol to remove unreacted inhibitor
and coupling reagents.

e Block any remaining active groups on the Sepharose beads by incubating with ethanolamine
for 2 hours at room temperature.

e Wash the beads again with water and store them in an appropriate buffer (e.g., PBS with
20% ethanol) at 4°C.
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Protocol 2: Kinase Enrichment from Cell Lysates

This protocol details the procedure for capturing kinases from a cell lysate using the CTX-
0294885-coupled Sepharose beads.

Materials:

CTX-0294885-coupled Sepharose beads
Cell culture (e.g., MDA-MB-231)

Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NacCl, 0.5% Triton X-100, 1 mM EDTA, 1
mM EGTA, supplemented with protease and phosphatase inhibitors)

Wash Buffer (e.g., Lysis Buffer with a higher salt concentration, followed by a low-salt wash)

Elution Buffer (e.g., SDS-PAGE sample buffer or a solution containing a high concentration
of free CTX-0294885 and/or ATP)

Procedure:

Harvest and wash cells with cold PBS.
Lyse the cells in Lysis Buffer on ice for 30 minutes.
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Incubate the clarified lysate with the CTX-0294885-coupled Sepharose beads for 2-4 hours
at 4°C with gentle rotation.

Wash the beads three times with high-salt Wash Buffer and then twice with low-salt Wash
Buffer to remove non-specifically bound proteins.

Elute the captured kinases from the beads using Elution Buffer. For mass spectrometry
analysis, on-bead digestion is a common alternative to elution.

Protocol 3: On-Bead Digestion and Sample Preparation
for Mass Spectrometry
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This protocol describes the preparation of captured kinases for analysis by mass spectrometry.
Materials:

e Kinase-bound CTX-0294885-Sepharose beads

o Denaturation Buffer (e.g., 8 M urea in 100 mM Tris-HCI pH 8.5)

« Dithiothreitol (DTT)

e lodoacetamide (IAA)

e Trypsin (mass spectrometry grade)

» Digestion Buffer (e.g., 50 mM Tris-HCI pH 8.0)

e Formic acid

o C18 StageTips for peptide cleanup

Procedure:

Wash the kinase-bound beads with Digestion Buffer.

e Resuspend the beads in Denaturation Buffer and incubate for 30 minutes at room
temperature.

e Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating
for 1 hour at room temperature.

» Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and
incubating for 45 minutes in the dark.

« Dilute the urea concentration to less than 2 M with Digestion Buffer.
e Add trypsin to the bead slurry and incubate overnight at 37°C with gentle shaking.

o Collect the supernatant containing the tryptic peptides.
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« Acidify the peptides with formic acid.

e Desalt and concentrate the peptides using C18 StageTips prior to LC-MS/MS analysis.

Visualizations
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Caption: Experimental workflow for kinome profiling using CTX-0294885.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11062922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11062922/
https://www.medchemexpress.com/CTX-0294885.html
https://omics.bjcancer.org/public/publication/rn-51/
https://www.semanticscholar.org/paper/Strategies-for-kinome-profiling-in-cancer-and-and-Piersma-Labots/6fa4cb86004053104a0bdd0648953f6979817b0d
https://www.semanticscholar.org/paper/Strategies-for-kinome-profiling-in-cancer-and-and-Piersma-Labots/6fa4cb86004053104a0bdd0648953f6979817b0d
https://cellmosaic.com/sepsphere-small-molecule-alcohol-immobilization-kit/
https://www.benchchem.com/product/b612119#ctx-0294885-for-identifying-novel-kinase-drug-targets
https://www.benchchem.com/product/b612119#ctx-0294885-for-identifying-novel-kinase-drug-targets
https://www.benchchem.com/product/b612119#ctx-0294885-for-identifying-novel-kinase-drug-targets
https://www.benchchem.com/product/b612119#ctx-0294885-for-identifying-novel-kinase-drug-targets
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612119?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

